2,4-Dimethylpentan-2-ol;4-nitrobenzoic acid
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Overview
Description
2,4-Dimethylpentan-2-ol: and 4-nitrobenzoic acid are two distinct organic compounds with unique properties and applications2,4-Dimethylpentan-2-ol is a tertiary alcohol with the molecular formula C7H16O 4-nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4 . Both compounds are used in various scientific and industrial applications due to their distinct chemical properties.
Preparation Methods
2,4-Dimethylpentan-2-ol: can be synthesized through the reaction of 2-methylpropanal with isopropyl magnesium iodide, followed by hydrolysis . Industrial production methods typically involve the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity.
4-nitrobenzoic acid: is commonly prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent . These methods provide high selectivity and yield, making them suitable for industrial-scale production.
Chemical Reactions Analysis
2,4-Dimethylpentan-2-ol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Dehydration: It can be dehydrated to form alkenes in the presence of acid catalysts.
4-nitrobenzoic acid: participates in several types of reactions:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas or metal hydrides.
Esterification: It can react with alcohols to form esters in the presence of acid catalysts.
Nitration: It can undergo further nitration to form dinitrobenzoic acids under specific conditions.
Scientific Research Applications
2,4-Dimethylpentan-2-ol: is used in:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Solvent: In various chemical reactions due to its ability to dissolve a wide range of compounds.
4-nitrobenzoic acid: finds applications in:
Pharmaceuticals: As a precursor to the synthesis of procaine and folic acid.
Catalysis: As a co-catalyst in various organic reactions.
Material Science: In the preparation of mononuclear zinc carboxylate complexes.
Mechanism of Action
2,4-Dimethylpentan-2-ol: exerts its effects primarily through its hydroxyl group, which can participate in hydrogen bonding and other interactions with various molecular targets. This makes it a versatile intermediate in organic synthesis.
4-nitrobenzoic acid: acts through its nitro and carboxyl groups, which can participate in a variety of chemical reactions. The nitro group is electron-withdrawing, making the compound more reactive towards nucleophiles .
Comparison with Similar Compounds
2,4-Dimethylpentan-2-ol: is similar to other tertiary alcohols like tert-butanol and 2-methyl-2-butanol . its unique structure provides different steric and electronic properties, making it suitable for specific applications .
4-nitrobenzoic acid: can be compared to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid . Its para-nitro group provides distinct reactivity and selectivity in chemical reactions .
These compounds’ unique properties and reactivities make them valuable in various scientific and industrial applications.
Properties
CAS No. |
55705-65-2 |
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Molecular Formula |
C14H21NO5 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2,4-dimethylpentan-2-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C7H16O/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-6(2)5-7(3,4)8/h1-4H,(H,9,10);6,8H,5H2,1-4H3 |
InChI Key |
JFUQWQWQKNDQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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